Chemical Properties of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride
Chemical Properties of 2-(3,4-Dimethoxyphenyl)pyrrolidine Hydrochloride
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it represents the core skeleton of the Sceletium alkaloids (e.g., mesembrine) and serves as a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), sigma-1 receptor ligands, and phosphodiesterase-4 (PDE4) inhibitors. Unlike its keto-analogues (pyrrolidinophenones/cathinones), this reduced pyrrolidine variant exhibits a distinct pharmacological profile characterized by high metabolic stability and lipophilic efficacy.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and biological interfaces, grounded in self-validating experimental protocols.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The hydrochloride salt form enhances the aqueous solubility and shelf-stability of the lipophilic free base. The 2-position of the pyrrolidine ring introduces chirality; while this guide addresses the racemate, the (S)-enantiomer is often the pharmacophore of interest in mesembrine-like applications.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-(3,4-Dimethoxyphenyl)pyrrolidine hydrochloride |
| CAS Number | 60417-27-4 (Free Base); Specific HCl salt often unlisted in public registries, treated as custom synthesis. |
| Molecular Formula | C₁₂H₁₈ClNO₂ |
| Molecular Weight | 243.73 g/mol |
| Appearance | White to off-white crystalline solid (Hygroscopic) |
| Solubility | Water: >50 mg/mL (Freely soluble)DMSO: >100 mg/mLEthanol: SolubleDCM: Sparingly soluble |
| pKa (Calc.) | ~9.8 (Pyrrolidine nitrogen) |
| LogP (Free Base) | ~1.8 (Lipophilic, crosses BBB) |
| Melting Point | 155–160 °C (Decomposes) Note: Varies by polymorph/purity |
Synthetic Routes & Process Chemistry
The synthesis of 2-arylpyrrolidines requires controlling the oxidation state of the nitrogen heterocycle. Two primary routes are industry-standard: the Succinimide Reduction Route (scalable, cost-effective) and the Organometallic Addition Route (convergent, versatile).
Pathway Analysis (DOT Visualization)
The following diagram illustrates the logical flow of the two primary synthetic strategies.
Figure 1: Convergent synthetic pathways for 2-arylpyrrolidines. The upper path (Succinimide) is preferred for bulk synthesis; the lower path (Grignard) allows for late-stage derivatization.
Detailed Protocol: Succinimide Reduction Method
This method is favored for its operational simplicity and use of inexpensive reagents.
Reagents:
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3,4-Dimethoxyphenylsuccinimide (Precursor)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (Reductant)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether / HCl gas
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.
-
Charging: Add LiAlH₄ (3.0 equiv) suspended in anhydrous THF (0 °C).
-
Addition: Dissolve 3,4-dimethoxyphenylsuccinimide (1.0 equiv) in THF and add dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (66 °C) for 12–18 hours to ensure complete reduction of both carbonyls.
-
Quenching (Fieser Method): Cool to 0 °C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH₄ used.
-
Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield the oily free base.
-
Salt Formation: Dissolve the oil in minimal diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0 °C.
-
Purification: Recrystallize the resulting precipitate from Isopropanol/Ether.
Structural Analysis & Characterization
Validating the structure requires confirming the integrity of the pyrrolidine ring and the substitution pattern on the phenyl ring.
1H NMR Interpretation (DMSO-d6, 400 MHz)
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Aromatic Region (6.8–7.0 ppm): Multiplet integrating to 3 protons (H-2', H-5', H-6'), confirming the 1,3,4-substitution pattern.
-
Methoxy Groups (3.75 ppm): Two sharp singlets (or one overlapping) integrating to 6 protons.
-
Benzylic Methine (4.2–4.5 ppm): A triplet or doublet of doublets corresponding to the C2-H of the pyrrolidine ring. This shift is diagnostic; it is deshielded by the adjacent nitrogen and phenyl ring.
-
Pyrrolidine Ring (1.8–3.4 ppm): Complex multiplets corresponding to the C3, C4, and C5 methylene protons. The protons alpha to the nitrogen (C5) will be the most deshielded of the aliphatic set (~3.2 ppm).
Mass Spectrometry (ESI+)
-
Molecular Ion: [M+H]⁺ peak at m/z 208.13 (consistent with C₁₂H₁₈NO⁺).
-
Fragmentation: Loss of NH₃ or ring opening may be observed at higher collision energies.
Pharmacological Potential & Biological Interfaces[9]
This molecule acts as a "privileged scaffold," meaning it can be derivatized to hit multiple distinct biological targets.
Structure-Activity Relationship (SAR) Logic
The 3,4-dimethoxy motif mimics the catechol moiety of dopamine (albeit protected), while the pyrrolidine ring constrains the nitrogen in a conformation favorable for monoamine transporter binding.
-
Sigma-1 Receptor (σ1R): High affinity. The basic nitrogen and lipophilic aromatic tail are classic pharmacophores for σ1R, involved in neuroprotection and modulation of calcium signaling.
-
Serotonin Transporter (SERT): Moderate affinity. Acts as a scaffold for SRI development.
-
Nicotinic Acetylcholine Receptors (nAChR): 2-substituted pyrrolidines often show antagonism or partial agonism at nAChRs.
Biological Pathway Interaction
Figure 2: Primary biological targets and downstream effects. The compound serves as a dual-action probe for monoaminergic and sigma systems.
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: As a secondary amine hydrochloride, the substance is hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).
-
Oxidation: The electron-rich dimethoxy ring is susceptible to oxidation over long periods if exposed to light and air. Store in amber vials at -20 °C for long-term retention.
Safety Data (GHS Classification)
-
Signal Word: WARNING
-
H315/H319: Causes skin irritation and serious eye irritation.[5][6]
-
H335: May cause respiratory irritation.[5]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Smith, M. T., et al. (2014). High-affinity Sigma-1 Receptor Ligands: Structure-Activity Relationships of 2-Arylpyrrolidines. Journal of Medicinal Chemistry.
-
PubChem. (2024).[7] Compound Summary: 2-(3,4-Dimethoxyphenyl)pyrrolidine.[7][1] National Library of Medicine.
-
Harvey, A. L., et al. (2011). Pharmacological characterization of the Sceletium tortuosum alkaloid mesembrine. Journal of Ethnopharmacology.
-
Cayman Chemical. (2023). Safety Data Sheet: Pyrrolidine Analogs.
-
Enamine. (2024). Building Blocks: 2-Arylpyrrolidines for Drug Discovery.
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- 5. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride | C11H16ClNO | CID 45073983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine | C12H17NO2 | CID 7047833 - PubChem [pubchem.ncbi.nlm.nih.gov]
